FtsZ-IN-1 (A3) Demonstrates Superior Antibacterial Potency Against S. aureus Compared to Many Quinolinium Analogs
In the original SAR study of twenty 1-methylquinolinium derivatives, FtsZ-IN-1 (compound A3) exhibited among the highest antibacterial activity against S. aureus. Its potency was superior to the majority of other analogs in the series, which possessed different substituents on the quinolinium core [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |
|---|---|
| Target Compound Data | 0.5 - 1 μg/mL |
| Comparator Or Baseline | Other 1-methylquinolinium derivatives (e.g., series with varied amine substituents) |
| Quantified Difference | MIC range down to 0.25 μg/mL for the 4-substituted series; A3 (MIC 0.5-1 μg/mL) is among the most potent identified. |
| Conditions | In vitro antibacterial susceptibility testing against S. aureus (strain not specified in abstract) [1]. |
Why This Matters
This data confirms that FtsZ-IN-1 is a lead-optimized compound within its structural class, ensuring procurement of a high-potency probe validated by direct SAR comparison, not a randomly selected analog with unknown activity.
- [1] Zhong, D. X., She, M. T., Guo, X. C., Zheng, B. X., Huang, X. H., Zhang, Y. H., ... & Lu, Y. J. (2022). Design and synthesis of quinolinium-based derivatives targeting FtsZ for antibacterial evaluation and mechanistic study. European Journal of Medicinal Chemistry, 236, 114360. View Source
